molecular formula C12H10N2O3 B11874075 6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid

6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid

Cat. No.: B11874075
M. Wt: 230.22 g/mol
InChI Key: GNBHCGPZGRMCNT-UHFFFAOYSA-N
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Description

6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid is a heterocyclic organic compound that belongs to the bipyridine family This compound is characterized by the presence of two pyridine rings connected by a single bond, with a methoxy group at the 6’ position and a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Coupling Reaction: The two pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Carboxylation: The carboxylic acid group is introduced at the 2 position through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of 6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methanol and a suitable base for methoxylation.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological diseases.

    Industry: Utilized in the development of advanced materials and electronic devices.

Mechanism of Action

The mechanism of action of 6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.

    Pathways Involved: It can influence redox reactions and electron transfer processes, making it useful in catalysis and electronic applications.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Lacks the methoxy and carboxylic acid groups, making it less versatile in certain applications.

    4,4’-Bipyridine: Similar structure but different substitution pattern, leading to different chemical properties and applications.

Uniqueness

6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and enhances its utility in various scientific fields.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-(6-methoxypyridin-3-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c1-17-10-5-4-8(7-14-10)9-3-2-6-13-11(9)12(15)16/h2-7H,1H3,(H,15,16)

InChI Key

GNBHCGPZGRMCNT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=C(N=CC=C2)C(=O)O

Origin of Product

United States

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